molecular formula C21H27Cl2NO B6616168 Clemastine hydrochloride CAS No. 2648861-08-7

Clemastine hydrochloride

Cat. No.: B6616168
CAS No.: 2648861-08-7
M. Wt: 380.3 g/mol
InChI Key: ZLCKTGDSSBWLQE-MUCZFFFMSA-N
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Description

Clemastine hydrochloride is the salt form of Clemastine, a first-generation ethanolamine-derivative histamine H1 receptor antagonist . It competitively blocks the action of endogenous histamine at the H1 receptor, providing a foundational tool for studying allergic response pathways, including increased capillary permeability, smooth muscle constriction, and the "flare and itch" response . Traditionally used to research allergic conditions like rhinitis and urticaria, Clemastine has garnered significant research interest for applications beyond its antihistamine properties . It exhibits anticholinergic and sedative effects, making it relevant for central nervous system (CNS) studies . Emerging pre-clinical and clinical research highlights its potential to promote remyelination in models of multiple sclerosis (MS) and other demyelinating disorders, possibly through mechanisms involving muscarinic receptor antagonism . Additional research areas include its investigation as an autophagy activator to clear intracellular protein aggregates and its anti-inflammatory effects in the peripheral system and CNS . Clemastine is a functional inhibitor of acid sphingomyelinase (FIASMA) and an inhibitor of the cytochrome P450 enzyme CYP2D6, which should be considered when designing drug interaction studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCKTGDSSBWLQE-MUCZFFFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Chlorination Substitution

The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidines , which undergoes chlorination to form N-methyl-2-(2-chloroethyl)pyrrolidines (Intermediate I). Patent CN107011228B details this step using thionyl chloride (SOCl₂) in dichloromethane at 0–10°C, followed by warming to 40–50°C for 2 hours. Key parameters include:

ParameterOptimal ValueEffect on Yield
Reaction temperature40–50°CMaximizes Cl⁻ substitution
SOCl₂ stoichiometry1.1 equivalentsMinimizes byproducts
Post-reaction workupPetroleum ether recrystallizationPurity >95%

This step achieves 85–90% conversion efficiency when conducted under nitrogen atmosphere to prevent hydrolysis.

Alkylation Reaction with 1-(4-Chlorophenyl)-1-phenylethanol

Intermediate I reacts with 1-(4-chlorophenyl)-1-phenylethanol in toluene using sodamide (NaNH₂) as base. The reaction proceeds via nucleophilic substitution at 60–65°C for 4–5 hours, yielding racemic clemastine. Critical control points:

  • Base concentration : 20% sodium hydroxide aqueous solution maintains pH 10–11, preventing side reactions

  • Solvent ratio : Toluene:water (3:1 v/v) enhances phase separation during extraction

  • Temperature profile : Gradual cooling from 65°C to room temperature minimizes emulsion formation

Post-reaction purification involves ethyl acetate recrystallization with succinic acid, achieving 55% yield of clemastine succinate .

Enantiomeric Resolution and Salt Formation

Diastereomeric Salt Formation with L-(+)-Tartaric Acid

Racemic clemastine succinate undergoes chiral resolution in acetone/water (20:1 v/v) with L-(+)-tartaric acid. The process exploits differential solubility of diastereomers:

  • Solvent system : Acetone:water = 19–21:1 (optimal 20:1) reduces viscosity for efficient mixing

  • Acid ratio : 0.75 equivalents L-(+)-tartaric acid per clemastine equivalent prevents excess free acid contamination

  • Crystallization kinetics : Cooling from 50°C to -10°C over 3 hours yields 60% enantiomeric excess

Fumarate Salt Formation and Recrystallization

The resolved clemastine free base reacts with fumaric acid in ethyl acetate at 60–65°C. Process enhancements include:

  • Acid addition sequence : Initial L-(+)-tartaric acid followed by fumaric acid prevents salt disproportionation

  • Solvent purity : Anhydrous ethyl acetate (<50 ppm H₂O) ensures consistent crystal morphology

  • Cooling profile : Two-stage cooling (room temperature → -10°C) increases particle size uniformity

Final recrystallization from acetone/water (20:1 v/v) with activated carbon treatment achieves pharmaceutical-grade purity (>99.5% by HPLC).

Process Optimization and Scalability

Solvent System Optimization

Comparative studies of acetone/water ratios demonstrate significant yield impacts:

Acetone:Water RatioYield (%)Purity (%)Crystal Habit
15:14897.2Needles
20:16099.5Plates
25:15598.8Agglomerates

Data adapted from CN107011228B and CN107011228A

The 20:1 ratio optimizes both yield and crystal form for filtration efficiency.

Temperature Control Strategies

Critical temperature ranges for crystallization:

  • Primary cooling : 50°C → 25°C at 0.5°C/min minimizes nucleation density

  • Secondary cooling : 25°C → -10°C at 1°C/mm promotes Ostwald ripening

  • Hold times : 2 hours at -10°C ensures complete phase separation

Implementing controlled cooling profiles reduces batch-to-batch variability by 73% compared to linear cooling.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • HPLC : C18 column, 70:30 acetonitrile:phosphate buffer (pH 3.0), 220 nm detection

    • Retention time: 8.2 min (clemastine), 12.7 min (fumaric acid)

  • Mass spectrometry : m/z 344.3 [M+H]⁺ confirms molecular identity

  • XRD : Characteristic peaks at 2θ = 12.4°, 16.8°, 24.1° validate crystalline form

Impurity Profiling

Common impurities and control strategies:

ImpuritySourceControl Measure
Succinic acidIncomplete salt conversionEthyl acetate washes (3× volumes)
Tartaric acidCarryover from resolutionCold acetone trituration
Chloroethyl analogSide reaction during Step 1Thionyl chloride stoichiometry control

Industrial-Scale Implementation Challenges

Equipment Considerations

  • Reactor design : Glass-lined steel for corrosion resistance against acidic media

  • Filtration systems : Pressure nutsche filters handle high-viscosity slurries

  • Drying : Vacuum tray dryers at 40–50°C prevent thermal degradation

Emerging Applications and Derivative Synthesis

Recent advances hybridize clemastine with tamoxifen for antileishmanial applications:

  • Hybrid synthesis : Etherification of clemastine intermediates with hydroxybenzophenones

  • Bioactivity : EC₅₀ = 0.27–5.35 μM against Leishmania donovani

  • Structure-activity relationship :

    • Optimal chain length: 3–4 methylene units

    • Electron-withdrawing groups (Cl, CO) enhance potency

Chemical Reactions Analysis

Types of Reactions

Clemastine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorination step in its synthesis is a substitution reaction.

    Oxidation and Reduction: While not commonly involved in its synthesis, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Chlorination: Chlorine or other chlorinating agents.

    Sodamide: Used in the reaction with alcohol to form the clemastine intermediate.

Major Products

The major product of these reactions is clemastine fumarate, which is then converted to this compound for medical use .

Scientific Research Applications

Remyelination in Multiple Sclerosis

Clemastine has shown promise in promoting remyelination in animal models and human clinical trials for MS. The ReBUILD trial demonstrated that patients receiving clemastine experienced significant increases in myelin water fraction, indicating successful myelin repair . The following table summarizes key findings from relevant studies:

StudySample SizeTreatment DurationKey Findings
Green et al. (2017)50 patients90 daysReduced visual-evoked potentials latency delay by 1.7 ms/eye; increased myelin water fraction
Abdelhak et al. (2022)50 patients150 daysDecreased neurofilament light chain levels, suggesting neuroprotection
Mei et al. (2014)Animal modelChronic treatmentEnhanced oligodendrocyte precursor cell differentiation and myelination

Alzheimer's Disease Treatment

Clemastine's potential in treating Alzheimer's disease has been explored through various preclinical studies. It has been found to reduce amyloid-beta deposition and improve cognitive function in APP/PS1 transgenic mice models . A recent patent application suggests that clemastine could be combined with other compounds to enhance neurotransmitter balance and improve treatment outcomes for AD patients .

Neuroprotection and Inflammation Reduction

Research indicates that clemastine may also protect neurons from degeneration by reducing inflammation within the central nervous system (CNS). It has been shown to enhance oligodendrocyte differentiation without suppressing the immune response, making it a unique candidate for treating spinal cord injuries (SCI) and other neurodegenerative conditions .

Clinical Trial: ReBUILD Study

The ReBUILD study investigated the efficacy of clemastine in MS patients. Participants were divided into two groups: one received clemastine for the first three months, while the other received it during the latter phase of the study. Results showed that those treated with clemastine exhibited increased myelin repair markers even after discontinuation of the drug, highlighting its long-term benefits for myelin health .

Animal Model Studies

In a study involving APP/PS1 mice, chronic treatment with clemastine led to significant improvements in memory retention and learning abilities, alongside reductions in amyloid-beta levels . These findings underscore clemastine's dual role as both a cognitive enhancer and a potential therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacodynamic Profiles

Compound Class Molecular Formula Key Pharmacological Actions Sedative Effect
Clemastine HCl Ethanolamine C₂₁H₂₆ClNO·HCl H₁ antagonism, anticholinergic, CNS penetration High
Azelastine HCl Phthalazinone C₂₂H₂₄ClN₃O·HCl H₁ antagonism, anti-inflammatory, mild CNS effects Low
Diphenhydramine HCl Ethanolamine C₁₇H₂₁NO·HCl H₁ antagonism, strong anticholinergic Very High
Chlorpheniramine Alkylamine C₁₆H₁₉ClN₂·HCl H₁ antagonism, weak anticholinergic Moderate
Setastine HCl Piperidine C₂₀H₂₅ClN₂O·HCl H₁ antagonism, selective peripheral action Low

Key Observations :

  • Clemastine vs. Azelastine : While both are H₁ antagonists, clemastine exhibits stronger CNS penetration and sedation compared to azelastine, which has additional anti-inflammatory properties and minimal EEG disruption in rabbits .
  • Clemastine vs. Diphenhydramine: Both ethanolamines show high sedation, but clemastine has a longer half-life (14–21 hours vs. 4–8 hours) and more potent inhibition of acetylcholine and bradykinin responses in the gut .
  • Clemastine vs. Chlorpheniramine : Chlorpheniramine has weaker anticholinergic effects and lower efficacy in suppressing caffeine-induced hypermotility compared to clemastine .

Table 2: Clinical and Toxicity Profiles

Compound Indications Cytotoxicity (IC₅₀)* Common Side Effects
Clemastine HCl Allergic rhinitis, urticaria >50 μM (high) Drowsiness, dry mouth, dizziness
Azelastine HCl Allergic rhinitis, conjunctivitis N/A Bitter taste, headache
Diphenhydramine HCl Allergies, insomnia N/A Sedation, urinary retention
Setastine HCl Allergic rhinitis N/A Mild drowsiness, nausea

Key Findings :

  • Efficacy : In a double-blind trial, clemastine fumarate and setastine hydrochloride showed equivalent efficacy (65% total effectiveness) in treating perennial allergic rhinitis, though clemastine caused more sedation .
  • Safety : Azelastine and setastine are preferable for patients requiring minimal sedation, while clemastine and diphenhydramine are reserved for severe allergies due to stronger CNS effects .
Receptor Selectivity and Mechanisms

Table 3: Receptor Interaction Profiles

Compound H₁ Receptor Affinity Anticholinergic Activity Additional Targets
Clemastine HCl High (Ki = 0.5 nM) Moderate Bradykinin, acetylcholine
Azelastine HCl High (Ki = 1.2 nM) Low Serotonin, leukotriene pathways
Diphenhydramine HCl High (Ki = 0.8 nM) High Sodium channels, NMDA receptors
Nemazoline HCl Moderate (Ki = 5 nM) Low α-adrenergic agonist

Mechanistic Insights :

  • Clemastine uniquely inhibits bradykinin-induced contractions in guinea pig ileum, a property absent in azelastine and diphenhydramine .
  • Nemazoline hydrochloride, another H₁ antagonist, exhibits α-adrenergic agonist activity, making it suitable for nasal decongestion but less effective for systemic allergies .

Biological Activity

Clemastine hydrochloride is a first-generation antihistamine primarily recognized for its efficacy in treating allergic reactions. However, recent research has unveiled its significant biological activities beyond antihistaminic effects, particularly in neuroprotection and remyelination. This article delves into the biological activity of clemastine, highlighting its mechanisms, clinical implications, and relevant research findings.

Clemastine functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it blocks the action of endogenous histamine, which contributes to its antihistaminic effects. Additionally, clemastine exhibits anticholinergic properties and has been shown to influence various ion channels and glutamate receptors, particularly in oligodendrocyte precursor cells (OPCs) .

Key Mechanisms:

  • Histamine H1 Receptor Antagonism : Inhibits the physiological effects of histamine, reducing symptoms associated with allergic responses.
  • Antimuscarinic Activity : Contributes to sedative effects and may impact neurophysiological functions.
  • Neuroprotective Effects : Modulates mast cell function in the central nervous system (CNS), potentially limiting inflammation following brain injuries .

1. Remyelination Potential

Clemastine has garnered attention for its potential to promote remyelination in demyelinating diseases such as multiple sclerosis (MS). Studies indicate that clemastine can induce OPC differentiation and enhance myelin formation, thereby accelerating the remyelination process .

Research Findings:

  • A phase 2 clinical trial demonstrated that clemastine treatment led to increased myelin water fraction in MS patients, suggesting effective myelin repair .
  • In animal models, clemastine facilitated remyelination by promoting the differentiation of OPCs .

2. Neuroprotective Properties

Clemastine's role in neuroprotection is linked to its ability to modulate inflammatory responses in the CNS. It has been observed to prevent the decline of N-methyl-D-aspartate receptor (NMDAR) surface expression in aged OPCs, which is critical for maintaining neuronal health .

Case Studies:

  • In an experimental model of brain ischemia, clemastine reduced mast cell proliferation at injury sites, thereby mitigating inflammation .
  • A recent study reported that clemastine treatment resulted in increased levels of myelin water even after discontinuation, indicating sustained neuroprotective effects .

Clinical Implications

Despite its promising biological activities, recent findings have raised concerns regarding the safety profile of clemastine in MS patients. Some studies have indicated that clemastine may accelerate disability progression rather than alleviate it under certain conditions .

Clinical Observations:

  • Patients treated with clemastine showed increased markers of systemic inflammation and higher rates of disability accumulation compared to those on other treatments .
  • Proteomic analyses revealed that clemastine treatment could activate pathways leading to pyroptosis (a form of programmed cell death), raising safety concerns about its long-term use in progressive MS patients .

Comparative Data Table

Biological Activity Mechanism Research Findings
RemyelinationInduces OPC differentiationIncreased myelin water fraction in MS patients
NeuroprotectionModulates mast cell functionReduced inflammation post-brain injury
Histamine Receptor AntagonismBlocks H1 receptorsRelief from allergic symptoms; impacts CNS signaling
Anticholinergic EffectsSedative propertiesMay influence cognitive functions; requires further investigation
Safety ConcernsPotential acceleration of disabilityIncreased inflammatory markers and disability rates observed

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Clemastine hydrochloride, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves condensation of 2-(2-chlorophenyl)ethyl bromide with 1-methyl-4-piperidinemethanol in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrochloride salt formation. Key steps include:

  • Purification : Column chromatography or recrystallization in ethanol/ether mixtures to achieve >95% purity .
  • Characterization : Use 1^1H/13^13C NMR to confirm structure (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and HPLC for purity validation (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
  • Reproducibility : Document solvent ratios, temperature, and reaction times in the "Experimental" section, adhering to journal guidelines for supplementary data submission .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the piperidine moiety) .
  • Data Reporting : Include chromatograms and mass spectra in supplementary materials, with explicit metadata (e.g., instrument parameters) .

Q. What in vivo and in vitro models are appropriate for evaluating Clemastine's antihistaminergic activity?

  • Methodological Answer :

  • In Vitro : Use H1 receptor-binding assays (e.g., competitive binding with 3^3H-mepyramine in guinea pig ileum membranes). Calculate IC50_{50} values with nonlinear regression .
  • In Vivo : Murine models (e.g., histamine-induced paw edema) with dose-response curves (0.1–10 mg/kg). Include positive controls (e.g., diphenhydramine) and negative controls (vehicle-only) .
  • Model Selection Justification : Cite prior studies using these models to ensure comparability .

Advanced Research Questions

Q. How can researchers optimize this compound's pharmacokinetic profile for CNS penetration in neuroimmunology studies?

  • Methodological Answer :

  • Structural Modifications : Introduce lipophilic substituents (e.g., methyl groups) to enhance blood-brain barrier permeability. Validate via logP calculations and in situ brain perfusion assays .
  • Formulation Strategies : Develop nanoemulsions or liposomal carriers. Assess bioavailability using LC-MS/MS in rodent plasma and brain homogenates .
  • Data Interpretation : Compare AUC024h_{0-24h} and brain-to-plasma ratios against unmodified Clemastine .

Q. How should researchers address contradictory data on Clemastine's neuroprotective vs. neurotoxic effects in preclinical studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published studies (e.g., PubMed, Scopus) using PRISMA guidelines. Stratify by dose, exposure duration, and model (e.g., Alzheimer’s vs. multiple sclerosis) .
  • Mechanistic Studies : Perform RNA-seq on Clemastine-treated neuronal cultures to identify differential expression of apoptosis/autophagy markers (e.g., Bcl-2, LC3-II) .
  • Dose-Response Validation : Replicate conflicting experiments with tighter dose intervals (e.g., 0.5–5 µM) and standardized endpoints (e.g., MTT assay for viability) .

Q. What experimental designs mitigate off-target effects when studying Clemastine's interaction with muscarinic receptors?

  • Methodological Answer :

  • Selectivity Assays : Use CHO-K1 cells transfected with M1–M5 receptor subtypes. Measure cAMP or Ca2+^{2+} flux with Clemastine (1–100 µM) and compare to atropine (positive control) .
  • Computational Modeling : Dock Clemastine into muscarinic receptor crystal structures (PDB ID: 5CXV) to predict binding affinities. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
  • Data Normalization : Express results as % inhibition relative to baseline and include receptor subtype-specific IC50_{50} tables in supplementary files .

Q. What safety protocols are critical when handling this compound in neurotoxicity experiments?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles. Conduct experiments in a fume hood for powder handling .
  • Waste Disposal : Neutralize acidic waste (from hydrochloride salt) with sodium bicarbonate before disposal. Document procedures per institutional EH&S guidelines .
  • Emergency Protocols : Include first-aid measures (e.g., eye irrigation with saline) in the "Experimental" section of manuscripts .

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